![molecular formula C13H18BrNZn B14893436 2-[(4-Methyl-1-piperidino)methyl]phenylZinc bromide](/img/structure/B14893436.png)
2-[(4-Methyl-1-piperidino)methyl]phenylZinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-Methyl-1-piperidino)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran, is an organozinc compound widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophile to form carbon-carbon bonds. The presence of tetrahydrofuran as a solvent stabilizes the organozinc reagent, enhancing its reactivity and solubility.
Méthodes De Préparation
The synthesis of 2-[(4-Methyl-1-piperidino)methyl]phenylzinc bromide typically involves the reaction of 2-[(4-Methyl-1-piperidino)methyl]bromobenzene with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction is carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
Reactants: 2-[(4-Methyl-1-piperidino)methyl]bromobenzene and zinc powder.
Solvent: Tetrahydrofuran.
Conditions: Inert atmosphere (e.g., nitrogen or argon), room temperature to slightly elevated temperatures.
Industrial production methods often involve similar steps but are scaled up and optimized for higher yields and purity. The use of high-purity reagents and controlled reaction conditions ensures the consistency and quality of the final product.
Analyse Des Réactions Chimiques
2-[(4-Methyl-1-piperidino)methyl]phenylzinc bromide undergoes various types of chemical reactions, including:
Cross-Coupling Reactions: This compound is commonly used in palladium-catalyzed cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds. The reaction typically involves a palladium catalyst, a base, and a suitable electrophile (e.g., aryl halides).
Substitution Reactions: It can participate in nucleophilic substitution reactions where the phenylzinc moiety acts as a nucleophile, replacing a leaving group in an electrophile.
Oxidation and Reduction: While less common, the compound can undergo oxidation or reduction under specific conditions, leading to the formation of different products.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and various electrophiles. The major products formed depend on the specific reaction conditions and the nature of the electrophile used.
Applications De Recherche Scientifique
2-[(4-Methyl-1-piperidino)methyl]phenylzinc bromide has several scientific research applications:
Organic Synthesis: It is widely used in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and natural products.
Medicinal Chemistry: The compound is used to create intermediates for drug development, particularly in the synthesis of biologically active molecules.
Material Science: It is employed in the preparation of advanced materials, such as polymers and nanomaterials, due to its ability to form stable carbon-carbon bonds.
Biological Studies: Researchers use this compound to study the mechanisms of various biochemical processes and to develop new biochemical tools.
Mécanisme D'action
The mechanism of action of 2-[(4-Methyl-1-piperidino)methyl]phenylzinc bromide primarily involves its role as a nucleophile in cross-coupling reactions. The zinc atom in the compound coordinates with the palladium catalyst, facilitating the transfer of the phenyl group to the electrophile. This process involves several steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the electrophile, forming a palladium complex.
Transmetalation: The phenylzinc compound transfers the phenyl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the final product and regenerating the palladium catalyst.
Comparaison Avec Des Composés Similaires
2-[(4-Methyl-1-piperidino)methyl]phenylzinc bromide can be compared with other organozinc compounds, such as:
Phenylzinc Bromide: Lacks the piperidino group, making it less sterically hindered and potentially less selective in certain reactions.
2-[(4-Methyl-1-piperidino)methyl]phenylmagnesium Bromide: A Grignard reagent with similar reactivity but different solubility and stability properties.
2-[(4-Methyl-1-piperidino)methyl]phenylboronic Acid: Used in Suzuki coupling reactions, offering different reactivity and selectivity profiles.
The uniqueness of this compound lies in its specific reactivity and stability, making it a valuable tool in organic synthesis.
Propriétés
Formule moléculaire |
C13H18BrNZn |
|---|---|
Poids moléculaire |
333.6 g/mol |
Nom IUPAC |
bromozinc(1+);4-methyl-1-(phenylmethyl)piperidine |
InChI |
InChI=1S/C13H18N.BrH.Zn/c1-12-7-9-14(10-8-12)11-13-5-3-2-4-6-13;;/h2-5,12H,7-11H2,1H3;1H;/q-1;;+2/p-1 |
Clé InChI |
YNFWVTMHYQXFJC-UHFFFAOYSA-M |
SMILES canonique |
CC1CCN(CC1)CC2=CC=CC=[C-]2.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


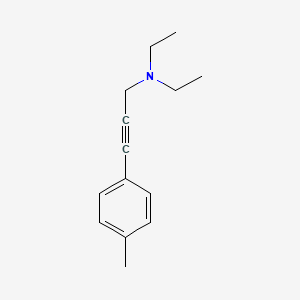
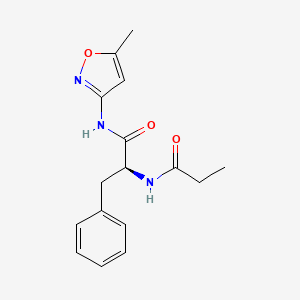
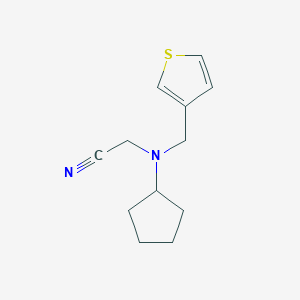
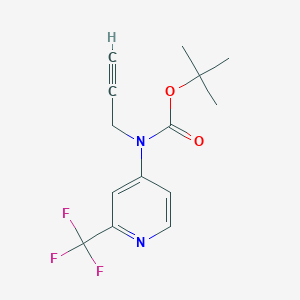
![(3aR,5R,6S,6aR)-5-((R)-2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2,6-trimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B14893383.png)
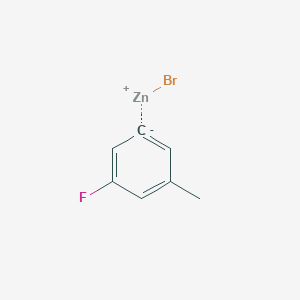
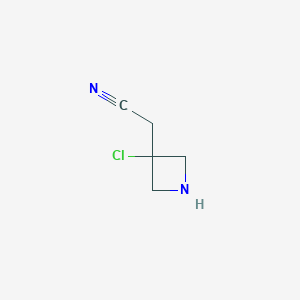
![2-(7-(tert-Butoxycarbonyl)-2,7-diazaspiro[3.5]nonan-2-yl)acetic acid](/img/structure/B14893400.png)
![6-(4-Bromophenyl)-1-oxa-6-azaspiro[2.5]octane](/img/structure/B14893403.png)
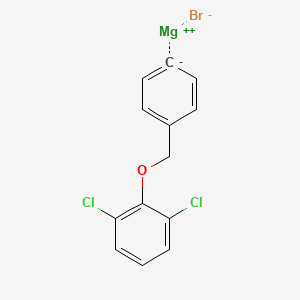
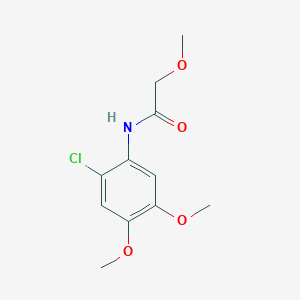
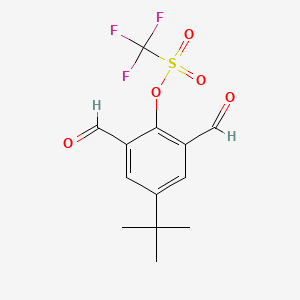
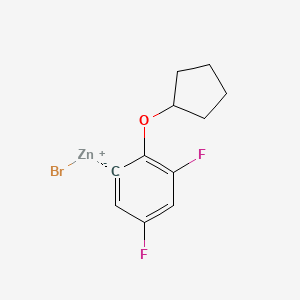
![2-[(3-Carbamoyl-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B14893438.png)
